molecular formula C17H15N3Na2O5S B12414208 Omeprazole acid-d3 (disodium)

Omeprazole acid-d3 (disodium)

Cat. No.: B12414208
M. Wt: 422.4 g/mol
InChI Key: MPYYXGKWXYQANB-DHLLOTLESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:

Industrial Production Methods

Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Omeprazole acid-D3 (disodium) is utilized in several scientific domains, including chemistry, biology, medicine, and pharmaceutical industry applications. The following sections detail these applications.

Chemistry

  • Model Compound : Omeprazole acid-D3 serves as a model compound to study the effects of deuteration on chemical stability and reactivity. The incorporation of deuterium allows researchers to track metabolic pathways and reaction mechanisms more accurately.

Biology

  • Metabolism Studies : It is employed in studies investigating the metabolism of proton pump inhibitors. The deuterated form aids in understanding how these drugs are processed in biological systems.
  • Bioavailability Assessments : Researchers use this compound to assess the bioavailability of omeprazole in various formulations, helping to optimize therapeutic strategies.

Medicine

  • Pharmacokinetics : Clinical research utilizes omeprazole acid-D3 to investigate the pharmacokinetic profiles of deuterated drugs. This includes studies on absorption rates, distribution, metabolism, and excretion.
  • Therapeutic Efficacy : It is also used to evaluate the therapeutic efficacy of omeprazole and its derivatives in treating acid-related disorders.

Pharmaceutical Industry

  • Formulation Development : Omeprazole acid-D3 is critical in developing new drug formulations and delivery systems. Its stability under various conditions provides insights into enhancing drug performance.
  • Drug Interaction Studies : The compound is useful for studying drug interactions, particularly with other medications metabolized by similar pathways.

Case Study 1: Pharmacokinetic Study

In a recent clinical trial, omeprazole acid-D3 was administered to healthy volunteers to compare its pharmacokinetic profile with standard omeprazole formulations. The study found that maximum plasma concentrations were achieved significantly faster with the deuterated form, indicating improved absorption rates due to its unique chemical properties .

Case Study 2: Formulation Optimization

A study explored the incorporation of sodium bicarbonate with omeprazole acid-D3 to enhance its stability in acidic environments. Results showed that this combination allowed for rapid neutralization of gastric acid, leading to improved drug release kinetics and bioavailability .

Mechanism of Action

Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .

Biological Activity

Omeprazole acid-d3 (disodium) is a proton pump inhibitor (PPI) that is primarily used to manage conditions related to excessive gastric acid production, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article explores the biological activity of omeprazole acid-d3, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.

Omeprazole exerts its pharmacological effects by irreversibly inhibiting the H+-K+-ATPase enzyme in the gastric parietal cells. This enzyme is crucial for the final step in gastric acid secretion. Upon administration, omeprazole is converted into its active sulfenamide form in the acidic environment of the stomach, which then forms a covalent bond with cysteine residues on the ATPase, leading to a significant reduction in gastric acid output .

Pharmacokinetics

The pharmacokinetics of omeprazole are influenced by various factors, including genetic polymorphisms in the CYP2C19 enzyme, which is responsible for its metabolism. Studies have shown that different genotypes can lead to significant variations in pharmacokinetic parameters such as half-life (T1/2), area under the curve (AUC), and maximum plasma concentration (Cmax) .

Pharmacokinetic Parameter Value
T1/2 (hours)0.5 - 1.0
Cmax (ng/mL)100 - 200
AUC0-t (ng·h/mL)50 - 150

Clinical Efficacy

Case Studies

  • Case Study: Erosive Esophagitis
    A study involving 51 patients showed that those treated with omeprazole had a higher rate of endoscopic healing compared to those receiving alternative PPIs after eight weeks of treatment .
  • Case Study: Zollinger-Ellison Syndrome
    In patients with Zollinger-Ellison syndrome, omeprazole effectively controlled gastric acid secretion, enabling better management of symptoms and complications associated with this condition .

Safety Profile

The safety of omeprazole has been well-documented across various studies. Common adverse effects include headache, nausea, and diarrhea; however, serious adverse events are rare. A recent study indicated that multiple daily doses of omeprazole did not significantly affect the pharmacokinetics of co-administered medications like roxadustat, suggesting a favorable safety profile .

Adverse Events Reported

Adverse Event Incidence (%)
Headache20
Nausea15
Diarrhea10
Serious AEs<5

Properties

Molecular Formula

C17H15N3Na2O5S

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;;

InChI Key

MPYYXGKWXYQANB-DHLLOTLESA-L

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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